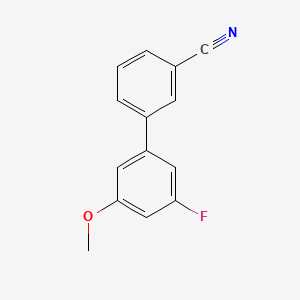

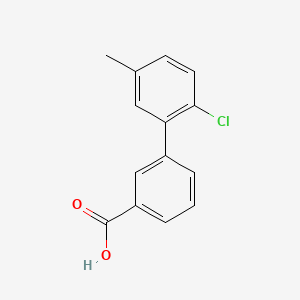

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

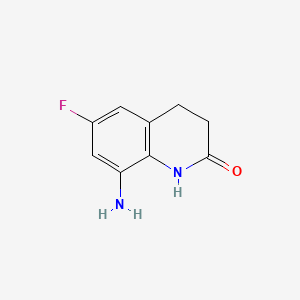

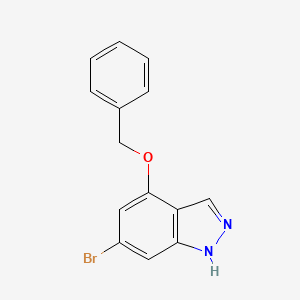

3-(3-Fluoro-5-methoxyphenyl)benzonitrile, commonly referred to as 3-Fluoro-5-methoxyphenylbenzonitrile or FMBN, is a fluorinated aromatic compound that has been studied for its potential applications in organic synthesis and scientific research. This compound has a variety of properties that make it an attractive molecule for scientific research, including its low toxicity, low volatility, and low reactivity.

Applications De Recherche Scientifique

Molecular Imaging in Alzheimer's Disease

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET). This application is significant for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. Decreased receptor densities in Alzheimer's patients, correlating with clinical symptoms and glucose utilization, indicate its potential for understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Continuous Flow Iodination in Organic Synthesis

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a process related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, is explored under continuous flow conditions. This methodology is crucial for producing regioisomers in organic synthesis, particularly in the pharmaceutical industry. The research has implications for improving reaction efficiencies and yields in chemical syntheses (Dunn et al., 2018).

Antimicrobial Activity of Derivatives

Compounds derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, exhibit notable antimicrobial activity. These compounds are synthesized via the Gewald synthesis technique and tested for in vitro antimicrobial activity, offering insights into the development of new antimicrobial agents (Puthran et al., 2019).

Development of Fluorescent Probes

The chemical's derivatives are used in the development of fluorescent probes for sensing pH and metal cations. This application is vital for biological and chemical sensing technologies, particularly in the development of highly sensitive and selective sensors (Tanaka et al., 2001).

Nerve-Highlighting in Image-Guided Surgery

Derivatives like 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile are employed in developing nerve-highlighting fluorescent contrast agents. These agents are significant for image-guided surgery, as they can aid in the identification and preservation of nerves during surgical procedures, thereby reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).

Propriétés

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEOOXQBMHIRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742918 |

Source

|

| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-5-methoxyphenyl)benzonitrile | |

CAS RN |

1365272-73-6 |

Source

|

| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)